1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea
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Overview
Description
1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 2,6-difluorobenzylamine with 1-ethyl-1H-indole-3-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions may include the use of coupling reagents such as carbodiimides (e.g., EDC, DCC) and catalysts to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-difluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea
- 1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-2-yl)urea
- 1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)thiourea
Uniqueness
1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea is unique due to its specific substitution pattern on the benzyl and indole rings, which can influence its chemical reactivity and biological activity. The presence of the difluorobenzyl group may enhance its stability and binding affinity to certain targets compared to similar compounds.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-3-(1-ethylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O/c1-2-23-11-16(12-6-3-4-9-17(12)23)22-18(24)21-10-13-14(19)7-5-8-15(13)20/h3-9,11H,2,10H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXDMSDWZDBXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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